Cas no 1219150-93-2 (N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide hydrochloride)

N-(1,3-Benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide hydrochloride is a synthetic organic compound featuring a benzothiazole core linked to a phenoxyacetamide moiety via a dimethylaminoethyl spacer. The hydrochloride salt enhances solubility and stability, making it suitable for research applications. The benzothiazole group contributes to potential biological activity, while the phenoxyacetamide and tertiary amine functionalities may influence binding affinity and pharmacokinetic properties. This compound is of interest in medicinal chemistry for its structural versatility, enabling exploration as a scaffold for enzyme inhibition or receptor modulation. Its well-defined synthesis and purity ensure reproducibility in experimental studies.
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide hydrochloride structure
1219150-93-2 structure
Product Name:N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide hydrochloride
CAS No:1219150-93-2
MF:C19H22ClN3O2S
MW:391.914882183075
CID:5473215
Update Time:2025-10-05

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide:hydrochloride
    • N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide hydrochloride
    • Inchi: 1S/C19H21N3O2S.ClH/c1-21(2)12-13-22(18(23)14-24-15-8-4-3-5-9-15)19-20-16-10-6-7-11-17(16)25-19;/h3-11H,12-14H2,1-2H3;1H
    • InChI Key: KUGOAIGXFWLNEX-UHFFFAOYSA-N
    • SMILES: C(N(C1=NC2=CC=CC=C2S1)CCN(C)C)(=O)COC1=CC=CC=C1.[H]Cl

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide hydrochloride Pricemore >>

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Additional information on N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide hydrochloride

Recent Advances in the Study of N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide hydrochloride (CAS: 1219150-93-2)

The compound N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide hydrochloride (CAS: 1219150-93-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its benzothiazole core and phenoxyacetamide moiety, has been investigated for its potential pharmacological properties, particularly in the context of neurological and oncological applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in preclinical models.

One of the key areas of research has been the exploration of this compound's interaction with specific biological targets. Preliminary findings suggest that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This has led to hypotheses about its potential utility in treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Additionally, its structural similarity to known kinase inhibitors has prompted investigations into its anticancer properties, with some studies reporting promising results in inhibiting tumor cell proliferation.

The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide hydrochloride has also been a focal point of recent research. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, which is critical for further pharmacological evaluation. Researchers have employed innovative catalytic systems and green chemistry principles to optimize yield and purity, addressing previous challenges related to byproduct formation and reaction selectivity.

In vitro and in vivo studies have provided valuable insights into the compound's pharmacokinetic and pharmacodynamic profiles. Notably, its bioavailability and metabolic stability have been characterized, revealing both strengths and limitations that will inform future drug development efforts. For instance, while the compound demonstrates good penetration of the blood-brain barrier—a desirable trait for neurological applications—its plasma half-life may necessitate formulation improvements or structural modifications to enhance therapeutic efficacy.

Recent collaborations between academic institutions and pharmaceutical companies have accelerated the translation of these findings into potential clinical applications. Patent filings related to derivatives of this compound have increased, reflecting growing commercial interest. However, challenges remain, including the need for comprehensive toxicity studies and the identification of precise molecular targets to minimize off-target effects.

In conclusion, N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide hydrochloride represents a promising scaffold for drug discovery. Its multifaceted biological activities and improved synthetic accessibility position it as a valuable candidate for further investigation. Future research directions may include structure-activity relationship studies to refine its pharmacological properties, as well as advanced preclinical trials to validate its therapeutic potential in specific disease contexts.

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